
Fmoc-NH-PEG4-CH2COOH
Übersicht
Beschreibung
Fmoc-NH-PEG4-CH2COOH (CAS: 437655-95-3) is a polyethylene glycol (PEG)-based bifunctional linker containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG4 spacer enhances solubility in aqueous media, making it suitable for bioconjugation applications . The Fmoc group can be removed under basic conditions to expose a free amine for subsequent reactions, while the carboxylic acid can be activated (e.g., using EDC or DCC) to form stable amide bonds with primary amines . This compound is widely used in antibody-drug conjugates (ADCs), PROTACs, and biomedical research due to its versatility and biocompatibility .
Vorbereitungsmethoden
Stepwise Synthesis Protocol
Fmoc Protection of the Amine Group
The primary amine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. This step prevents unwanted side reactions during subsequent PEGylation.
Typical Reaction Conditions :
-
Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
-
Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Temperature : 0–25°C.
-
Reaction Time : 2–4 hours.
PEGylation with Tetraethylene Glycol
The protected amine is coupled to a PEG4 spacer using carbodiimide-based coupling agents. This step introduces the hydrophilic PEG chain, which improves solubility and reduces steric hindrance.
Reagents and Conditions :
-
Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC).
-
Activator : N-Hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
-
Solvent : DMF or acetonitrile.
-
Reaction Time : 12–24 hours.
Carboxylation of the Terminal Hydroxyl Group
The terminal hydroxyl group of the PEG4 spacer is oxidized to a carboxylic acid using mild oxidizing agents to preserve the integrity of the Fmoc group.
Oxidation Methods :
-
Jones Reagent : A mixture of chromium trioxide and sulfuric acid.
-
Temperatures : 0–5°C to minimize side reactions.
-
Alternative : Potassium permanganate in acidic conditions.
Industrial-Scale Production
Large-scale synthesis optimizes cost and purity through:
-
Continuous Flow Chemistry : Enhances mixing and heat transfer.
-
High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity .
-
Lyophilization : For stable storage of the final product.
Key Industrial Parameters :
Parameter | Value/Range |
---|---|
Batch Size | 1–10 kg |
Purity Specification | ≥95% |
Residual Solvents | <50 ppm |
Purification and Analytical Validation
Chromatographic Techniques
-
Reverse-Phase HPLC :
Spectroscopic Characterization
-
Mass Spectrometry (MS) :
-
Nuclear Magnetic Resonance (NMR) :
Comparative Analysis with Analogues
Parameter | This compound | Fmoc-NH-PEG2-CH2COOH | Fmoc-NH-PEG8-CH2COOH |
---|---|---|---|
PEG Length | 4 units | 2 units | 8 units |
Solubility in Water | High | Moderate | Very High |
Conjugation Efficiency | 85–90% | 70–75% | 90–95% |
Synthetic Yield | 60–75% | 50–65% | 55–70% |
Challenges and Optimization Strategies
-
Challenge 1 : Oxidation Side Reactions.
-
Solution : Use TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as a radical scavenger during carboxylation.
-
-
Challenge 2 : Fmoc Deprotection Prematurely.
-
Solution : Maintain pH <8 during PEGylation to prevent base-induced cleavage.
-
Recent Advances in Synthesis
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, such as with piperidine in dimethylformamide (DMF), to yield the free amine.
Amide Coupling: The terminal carboxylic acid can react with primary and secondary amines in the presence of coupling reagents like EDC, DCC, or HATU to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Amide Coupling: EDC, DCC, HATU in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products:
Deprotection: Free amine derivative.
Amide Coupling: Amide-linked conjugates.
Wissenschaftliche Forschungsanwendungen
Medical Research
Fmoc-NH-PEG4-CH2COOH is extensively applied in medical research, particularly in the development of drug delivery systems. The compound serves as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . These systems leverage the hydrophilic properties of PEG to improve the solubility and stability of therapeutic agents while facilitating targeted delivery to specific cells or tissues.
Case Study: Antibody-Drug Conjugates
In a study involving ADCs, this compound was used to conjugate cytotoxic drugs to antibodies. The hydrophilic PEG spacer allowed for improved circulation time in the bloodstream, enhancing the therapeutic index of the drug while minimizing off-target effects. This approach has shown promise in treating various cancers by delivering potent drugs directly to tumor cells.
Drug Release Mechanisms
The compound is also utilized in drug release studies where controlled release is essential. The terminal carboxylic acid can form stable amide bonds with primary amines, allowing for the attachment of therapeutic agents that can be released under specific conditions (e.g., pH changes or enzymatic activity).
Case Study: Controlled Release Systems
Research has demonstrated that formulations incorporating this compound can achieve controlled release profiles for encapsulated drugs. For instance, a formulation designed for sustained release of anti-inflammatory agents showed significant improvements in therapeutic efficacy and reduced side effects compared to traditional delivery methods.
Nanotechnology Applications
In nanotechnology, this compound serves as a building block for creating nanocarriers. Its ability to enhance solubility and stability makes it ideal for formulating lipid nanoparticles and other nanostructures used in drug delivery and imaging applications.
Case Study: Lipid Nanoparticles
Studies have reported successful incorporation of this compound into lipid nanoparticles designed for mRNA delivery. The PEGylation improved the nanoparticles' biocompatibility and cellular uptake, leading to enhanced gene expression levels in target cells.
Polypeptide Synthesis Support
The compound is instrumental in polypeptide synthesis where it acts as a protective group during solid-phase peptide synthesis (SPPS). The Fmoc group can be easily removed under basic conditions, allowing for the sequential addition of amino acids.
Case Study: Peptide Therapeutics
In peptide therapeutic development, this compound has been utilized to synthesize peptides with enhanced stability and bioactivity. This application is particularly relevant in designing peptides that target specific receptors or pathways involved in disease processes.
Functional Coatings and New Materials
This compound is also explored in the development of functional coatings for biomaterials. Its ability to modify surface properties enhances biocompatibility and reduces protein adsorption, which is crucial for implantable devices and tissue engineering applications.
Case Study: Biocompatible Coatings
Research has shown that surfaces modified with this compound exhibit reduced thrombogenicity and improved cell adhesion properties, making them suitable for vascular grafts and other medical implants.
Wirkmechanismus
Mechanism:
- The Fmoc group protects the amine functionality during synthesis and can be removed under basic conditions to reveal the free amine.
- The PEG spacer enhances the solubility and biocompatibility of the compound.
- The terminal carboxylic acid reacts with amines to form stable amide bonds, facilitating the conjugation of various molecules.
Molecular Targets and Pathways:
- The compound primarily targets amine groups on biomolecules, enabling their conjugation and modification.
- The PEG spacer helps in reducing immunogenicity and increasing the half-life of conjugated molecules in biological systems.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Similarities
Fmoc-NH-PEG4-CH2COOH belongs to a family of PEG-based linkers with variations in PEG chain length (n = 2, 4, 5, 6, etc.) and carboxylic acid structure (CH2COOH vs. CH2CH2COOH). Key analogs include:
- Fmoc-NH-PEG2-CH2COOH (CAS: 166108-71-0)
- Fmoc-NH-PEG5-CH2COOH (CAS: 635287-26-2)
- Fmoc-NH-PEG4-CH2CH2COOH (CAS: 557756-85-1)
All share the Fmoc-amine and carboxylic acid functional groups, enabling similar conjugation chemistries. Differences arise in PEG chain length and spacer design, which influence solubility, steric hindrance, and application-specific performance.
Key Differences
Molecular Weight and PEG Chain Length
Notes:
- The CH2CH2COOH variant (vs. CH2COOH) adds a methylene group, slightly altering spacer length and acidity .
Research Findings
- ADC Applications : this compound demonstrated superior conjugation efficiency in ADC synthesis compared to PEG2 analogs due to optimal spacing and solubility .
- Solubility Studies : PEG4 and PEG5 derivatives exhibit >10 mg/mL solubility in water, while PEG2 analogs require organic cosolvents .
- Stability : CH2CH2COOH variants show marginally improved stability in acidic conditions compared to CH2COOH linkers, though further studies are needed .
Biologische Aktivität
Fmoc-NH-PEG4-CH2COOH (CAS: 437655-95-3) is a specialized compound that combines a hydrophilic polyethylene glycol (PEG) spacer with an Fmoc-protected amine and a terminal carboxylic acid. This structure enhances its solubility in aqueous environments, making it suitable for various biological applications, particularly in drug delivery and bioconjugation.
Chemical Structure
The compound can be represented as follows:
Where:
- Fmoc : Fluorenylmethyloxycarbonyl group, a protective group for amines.
- PEG4 : A four-unit polyethylene glycol chain.
- CH2COOH : A terminal carboxylic acid group.
Applications in Medical Research
- Drug Delivery Systems : this compound is utilized in the development of antibody-drug conjugates (ADCs), enhancing the solubility and stability of therapeutic agents. The terminal carboxylic acid can react with amine groups to form stable amide bonds, facilitating the conjugation of drugs to antibodies .
- Nanotechnology : The compound's properties make it ideal for creating nanocarriers that can deliver drugs more effectively. Its hydrophilic nature reduces non-specific binding, improving the targeting of therapeutic agents .
- Cell Culture : In cell culture applications, this compound serves as a scaffold for peptide synthesis, aiding in the creation of biomaterials that mimic natural extracellular matrices .
The biological activity of this compound is primarily attributed to its ability to facilitate peptide synthesis and conjugation processes:
- Deprotection and Conjugation : The Fmoc group can be removed under basic conditions, allowing the free amine to participate in further reactions. This feature is crucial for synthesizing peptides and other biomolecules .
- Enzymatic Accessibility : The PEG linker enhances the accessibility of peptides to enzymes, improving the kinetics of enzymatic reactions. This characteristic is vital in assays where enzyme-substrate interactions are studied .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Peptide Synthesis : In one study, researchers successfully used this compound as a linker for synthesizing peptides on solid supports. The presence of PEG significantly improved the yield and purity of the synthesized peptides compared to traditional methods .
- Antibody Conjugation : Another study demonstrated the use of this compound in creating stable ADCs. The hydrophilic PEG spacer was shown to enhance the solubility and stability of the conjugates in physiological conditions, leading to improved therapeutic efficacy .
- Nanofiber Applications : Research involving nanofiber scaffolds incorporated this compound to promote cell adhesion and growth. The results indicated enhanced cellular interactions due to the multivalent clustering of adhesion ligands facilitated by the PEG component .
Comparative Data Table
Property | Value |
---|---|
Molecular Weight | 437655-95-3 |
Solubility | High (0.384 mg/ml) |
Bioavailability Score | 0.56 |
Log P (octanol-water partition) | 2.06 |
H-bond Donors | 2 |
H-bond Acceptors | 8 |
Q & A
Basic Research Questions
Q. What is the structural rationale for incorporating a PEG4 spacer in Fmoc-NH-PEG4-CH2COOH, and how does it influence bioconjugation efficiency?
- The PEG4 spacer enhances solubility and reduces steric hindrance during conjugation. The hydrophilic PEG chain improves water solubility, while the Fmoc group protects the amine during synthesis. The terminal carboxylic acid (-COOH) enables covalent coupling to amines (e.g., lysine residues in antibodies or E3 ligase ligands in PROTACs) via carbodiimide chemistry . Solubility in polar solvents like DMF and DMSO facilitates reaction homogeneity, critical for reproducible conjugation yields .
Q. What protocols are recommended for handling and storing this compound to maintain stability?
- Store at 2–8°C in anhydrous conditions to prevent hydrolysis of the Fmoc group or PEG chain degradation. Prior to use, equilibrate the compound to room temperature in a desiccator to avoid moisture absorption. For long-term storage (>6 months), aliquot and store at -18°C under nitrogen .
Q. How can researchers verify the purity and identity of this compound before experimental use?
- Analytical methods:
- HPLC : Use a C18 column with a gradient of water/acetonitrile (0.1% TFA) to assess purity (>95% required for reproducible conjugation) .
- Mass spectrometry : Confirm molecular weight (MW: 473.52) via ESI-MS or MALDI-TOF .
- NMR : Validate PEG spacer integrity (δ 3.5–3.7 ppm for PEG protons) and Fmoc aromatic signals (δ 7.2–7.8 ppm) .
Advanced Research Questions
Q. How can pH be optimized during this compound-mediated conjugation to balance reaction efficiency and product stability?
- Conduct pH titration experiments (pH 4–8) using buffers like MES (pH 5–6.5) or HEPES (pH 7–8). Lower pH (5–6) accelerates carbodiimide-mediated activation (e.g., EDC/NHS) but risks premature Fmoc deprotection. Monitor reaction kinetics via RP-HPLC and confirm product stability under physiological conditions (e.g., PBS, 37°C) .
Q. What analytical strategies resolve discrepancies in reported solubility data for this compound across different solvent systems?
- Systematic solubility testing:
Solvent | Solubility (mg/mL) | Notes |
---|---|---|
DMF | >50 | Preferred for conjugation |
DMSO | >50 | Avoid prolonged heating |
Water | ~20 | pH-dependent; use sonication |
THF | <10 | Limited utility |
- Contradictions may arise from batch-to-batch variability in PEG hydration or residual solvents. Characterize lot-specific solubility via turbidimetry .
Q. How does this compound compare to alternative linkers (e.g., Fmoc-NH-PEG6-CH2CH2COOH) in PROTAC design for intracellular trafficking efficiency?
- PEG length : PEG4 (18 atoms) balances flexibility and steric bulk, while PEG6 (26 atoms) may improve solubility but reduce cell permeability.
- Stability : PEG4 linkers show comparable serum stability (>48 hrs in 10% FBS) to PEG6 variants but lower aggregation propensity in aqueous buffers .
- In vitro testing : Use confocal microscopy with fluorescently tagged PROTACs to compare nuclear localization efficiency .
Q. Methodological Guidance for Data Contradictions
Q. How to troubleshoot low conjugation yields when using this compound in ADC synthesis?
- Potential issues :
- Fmoc group interference : Ensure complete deprotection (20% piperidine in DMF, 30 min) before conjugation .
- Activation efficiency : Pre-activate the carboxylic acid with excess EDC/NHS (molar ratio 1:1.2:1.5) for 30 min at 4°C to minimize hydrolysis .
- Antibody heterogeneity : Use site-specific conjugation techniques (e.g., engineered cysteines) to reduce heterogeneity .
Q. What experimental controls are essential when assessing this compound’s degradability in ADC linkers?
- Include:
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO8/c27-24(28)18-33-16-15-32-14-13-31-12-11-30-10-9-26-25(29)34-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,26,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNLDOFYRFOXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.